2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine
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Overview
Description
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is a compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a benzene ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with benzene-1,2-diamine under specific conditions. One common method involves the use of cyclohexyl-Meldrum’s acid with 3-chloro-2,4,5,6-tetrafluoropyridine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like sodium methoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common Reagents and Conditions
Sodium Methoxide: Used for substitution reactions.
Palladium on Carbon (Pd/C): Used as a catalyst in coupling reactions.
Ammonium Formate: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2,5,6-trifluoropyridine: A precursor used in the synthesis of the compound.
2,3,5-trifluoropyridine-4-carboxylic acid: Another fluorinated pyridine derivative.
Uniqueness
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
796878-22-3 |
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Molecular Formula |
C11H7ClF3N3 |
Molecular Weight |
273.64 g/mol |
IUPAC Name |
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H7ClF3N3/c12-7-9(8(13)11(15)18-10(7)14)17-6-4-2-1-3-5(6)16/h1-4H,16H2,(H,17,18) |
InChI Key |
AFGHSLBAQYZGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C(=NC(=C2Cl)F)F)F |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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